1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile
Overview
Description
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C11H9Cl2N and a molecular weight of 226.10 g/mol . It is an intermediate in the synthesis of various pharmaceutical compounds, including those with antidepressant activity . The compound is characterized by a cyclobutane ring attached to a 3,4-dichlorophenyl group and a carbonitrile group.
Preparation Methods
The synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile typically involves the reaction of 3,4-dichlorobenzyl cyanide with cyclobutanone under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the cyclobutane ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile is primarily related to its role as an intermediate in the synthesis of biologically active compounds. These compounds often target specific molecular pathways and receptors in the body, leading to therapeutic effects. For example, in the case of antidepressant activity, the synthesized compounds may interact with neurotransmitter systems in the brain, modulating mood and behavior .
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
1-(3,4-Dichlorophenyl)cyclopentanecarbonitrile:
The uniqueness of this compound lies in its specific ring structure and the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclobutane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKUIZGFDSJHPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-19-6 | |
Record name | 1-(3,4-Dichlorophenyl)-1-cyclobutane-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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